B1191824 OPB-31121

OPB-31121

Número de catálogo: B1191824
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. This compound inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.

Aplicaciones Científicas De Investigación

OPB-31121 as an Oral STAT3 Inhibitor in Cancer Treatment

This compound has been identified as an oral inhibitor of STAT3, a transcription factor implicated in various oncogenic pathways. Studies show its potential in treating advanced solid tumors. A Phase I study demonstrated that this compound, at a maximum tolerated dose of 800 mg/day, was safe and relatively well-tolerated in patients with advanced solid tumors. It showed preliminary antitumor activity, with some patients experiencing tumor shrinkage (Oh et al., 2015).

Impact on Gastric Cancer Cells

This compound has shown effectiveness in gastric cancer cells by downregulating JAK2 and gp130 expression, leading to the inhibition of JAK2 phosphorylation and subsequently STAT3 phosphorylation. This inhibition resulted in decreased cell proliferation and induced apoptosis in gastric cancer cells. The compound also showed synergy with traditional chemotherapy agents like 5-fluorouracil and cisplatin, suggesting its potential as a component in combination therapy for gastric cancer (Kim et al., 2013).

Efficacy in Hematopoietic Malignancies

Research on this compound has revealed significant antitumor effects in various hematopoietic malignancies, especially those with STAT-addictive oncokinases like multiple myeloma, Burkitt lymphoma, and leukemia with specific mutations. It inhibits STAT3 and STAT5 phosphorylation without affecting upstream kinases, demonstrating promise as a non-myelosuppressive agent in these malignancies (Hayakawa et al., 2013).

Molecular Mechanism of Action

Further studies have investigated this compound's mechanism of action, revealing its high-affinity interaction with the SH2 domain of STAT3. This interaction is unique compared to other STAT3 inhibitors and is essential for its high potency in inhibiting STAT3 phosphorylation, cancer cell proliferation, and clonogenicity. This unique binding characteristic makes this compound a promising candidate for cancer treatment and a valuable lead for designing more effective STAT3 inhibitors (Brambilla et al., 2015).

Pharmacokinetics and Biologic Activity

A Phase 1 study assessed the pharmacokinetics and biologic activity of this compound in subjects with advanced solid tumors. This study found that twice-daily administration of this compound was feasible up to doses of 300 mg. However, the pharmacokinetic profile was unfavorable, and no objective responses were observed, indicating limitations in its efficacy at achievable systemic exposure levels (Bendell et al., 2014).

Propiedades

Apariencia

Solid powder

Pureza

> 98%

Sinónimos

OPB31121;  OPB-31121;  OPB 31121; ; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.